Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is also known by its IUPAC name, ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate . This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves a multi-step reaction process. One common method includes the use of dichloromethane as a solvent under inert atmosphere conditions . The reaction is carried out at room temperature (approximately 20°C) for about 2 hours . The specific steps and reagents used in the synthesis can vary, but the general approach involves the formation of the bicyclic structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can participate in ring-opening reactions, which can lead to the formation of various intermediates and products . These reactions can affect different molecular pathways depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: This compound is structurally similar and shares many chemical properties.
(1R,2R)-ethyl 1,2-bis(hydroxymethyl)cyclopropanecarboxylate: Another bicyclic compound with similar reactivity.
Uniqueness
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopropane ring. This combination of features makes it particularly interesting for studies in stereochemistry and reaction mechanisms .
Biological Activity
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, a bicyclic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 145032-58-2
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- Structure : The compound features a bicyclic structure with an ester functional group, contributing to its reactivity and potential biological interactions.
Antifungal Activity
Research indicates that compounds related to this compound may exhibit antifungal properties. A study on similar bicyclic compounds showed significant antifungal activity against various fungal strains, suggesting that the structural characteristics of these compounds can influence their efficacy against fungal pathogens.
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 15 µg/mL |
This compound | Aspergillus niger | 10 µg/mL |
These findings suggest that this compound could be developed as a potential antifungal agent, particularly in treating infections caused by Candida species and Aspergillus.
Antimicrobial Properties
In addition to antifungal activity, this compound has shown promise as an antimicrobial agent. Studies involving derivatives of this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
Case Studies and Research Findings
-
Antifungal Efficacy Study :
A controlled laboratory study evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. The results indicated that the compound inhibited fungal growth at concentrations as low as 15 µg/mL, which is comparable to standard antifungal agents like fluconazole. -
Synergistic Effects :
Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents such as polyene antibiotics. The combination therapy demonstrated enhanced efficacy against resistant strains of fungi and bacteria.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated; however, it is hypothesized that the compound disrupts cellular membranes or interferes with metabolic pathways critical for fungal survival.
Properties
IUPAC Name |
ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5?,6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZADIYBHRMTFZ-DGUCWDHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@@H]2[C@H](C1)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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